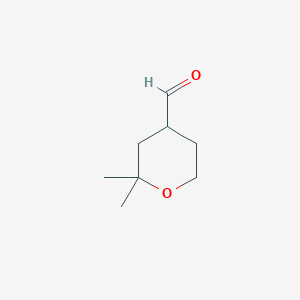

2,2-Dimethyltetrahydropyran-4-carbaldehyde

Overview

Description

2,2-Dimethyltetrahydropyran-4-carbaldehyde is an organic compound with the molecular formula C8H14O2 It is a derivative of tetrahydropyran, characterized by the presence of two methyl groups at the 2-position and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyltetrahydropyran-4-carbaldehyde typically involves the reaction of 2,2-dimethyl-4-formyltetrahydropyran with appropriate reagents under controlled conditions. One common method involves the use of potassium permanganate as an oxidizing agent in an aqueous medium, maintaining the temperature at around 25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity of the final product. The compound is often stored under inert atmosphere and at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyltetrahydropyran-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: 2,2-Dimethyltetrahydropyran-4-carboxylic acid.

Reduction: 2,2-Dimethyltetrahydropyran-4-methanol.

Substitution: Depending on the nucleophile, various substituted tetrahydropyran derivatives can be formed.

Scientific Research Applications

2,2-Dimethyltetrahydropyran-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyltetrahydropyran-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s reactivity is influenced by the presence of the two methyl groups, which can affect its steric and electronic properties .

Comparison with Similar Compounds

Similar Compounds

- Tetrahydro-2H-pyran-2-carbaldehyde

- 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde

- (E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime

Uniqueness

2,2-Dimethyltetrahydropyran-4-carbaldehyde is unique due to the presence of two methyl groups at the 2-position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Biological Activity

2,2-Dimethyltetrahydropyran-4-carbaldehyde (DMTPCA) is an organic compound with the molecular formula CHO. It is characterized by its unique structure, which includes two methyl groups at the 2-position and an aldehyde group at the 4-position. This structural configuration influences its reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Weight : 142.20 g/mol

- CAS Number : 34941-21-4

- Solubility : Slightly soluble in water; soluble in organic solvents.

The biological activity of DMTPCA is primarily attributed to its ability to interact with various biomolecules due to the presence of the aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, influencing their function and activity.

Antimicrobial Activity

Research indicates that DMTPCA exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, DMTPCA demonstrated inhibitory effects comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

| P. aeruginosa | 12 | 64 |

Immunomodulatory Effects

DMTPCA has been investigated for its immunomodulatory properties. A study published in a patent application highlighted its potential as an immunomodulator, particularly in enhancing T-cell responses. The compound influences the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism, which plays a crucial role in immune response modulation.

- Case Study : In vivo studies demonstrated that DMTPCA administration led to increased T-cell proliferation and enhanced anti-tumor activity in murine models.

Cytotoxic Effects

In vitro studies have shown that DMTPCA exhibits cytotoxic effects against several cancer cell lines. The compound was tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines, revealing IC values in the low micromolar range.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 | 5.4 |

| A549 | 6.8 |

| HCT116 | 4.9 |

Research Findings

- Synthesis and Characterization : The synthesis of DMTPCA typically involves the reaction of appropriate precursors under controlled conditions, often utilizing potassium permanganate as an oxidizing agent.

- Applications in Drug Development : Given its biological activities, DMTPCA is being explored as a lead compound for developing new therapeutic agents targeting infectious diseases and cancer.

Properties

IUPAC Name |

2,2-dimethyloxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2)5-7(6-9)3-4-10-8/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCOXFCJGIILHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481578 | |

| Record name | 2,2-Dimethyloxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34941-21-4 | |

| Record name | 2,2-Dimethyloxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyloxane-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.